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Compound of Interest

Compound Name: AZD2858

Cat. No.: B1666211 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the kinase selectivity profile of AZD2858, a potent inhibitor of

Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public

dataset for AZD2858, this guide utilizes data from the well-characterized and highly selective

GSK-3 inhibitor, CHIR-99021, as a representative example to illustrate the expected selectivity

profile. Experimental protocols for common kinase profiling assays are also detailed to support

research planning.

High Selectivity of AZD2858 against GSK-3
AZD2858 is a potent and selective inhibitor of GSK-3, with reported IC50 values of 0.9 nM for

GSK-3α and 5 nM for GSK-3β.[1] It has demonstrated a high degree of selectivity, ranging from

70- to over 6000-fold, against a panel of other kinases.[1] This high selectivity is a critical

attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Comparative Kinase Selectivity Profile
To provide a quantitative perspective on the selectivity of a potent GSK-3 inhibitor, the following

table summarizes the kinase selectivity profile of CHIR-99021, another highly selective GSK-3

inhibitor.[2][3] The data, generated using the KINOMEscan™ platform, shows the percentage

of inhibition at a 10 µM concentration.[4] It is anticipated that the selectivity profile of AZD2858
would be comparable, exhibiting potent inhibition of GSK-3α and GSK-3β with minimal activity

against a broad range of other kinases.
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Kinase Target
CHIR-99021 (% Inhibition
at 10 µM)

Expected Profile for
AZD2858

GSK-3α 99.9 High Inhibition

GSK-3β 99.9 High Inhibition

CDK2/CycA2 79.3 Low to Moderate Inhibition

CDK2/CycE1 67.2 Low to Moderate Inhibition

CDK5 51.2 Low to Moderate Inhibition

CDK9 88.1 Low to Moderate Inhibition

CK1g1 85.8 Low to Moderate Inhibition

CK1g3 70.5 Low to Moderate Inhibition

DYKR1B 70.5 Low to Moderate Inhibition

LIMK1 78.9 Low to Moderate Inhibition

BRAF 53.8 Low Inhibition

Erk5 61.3 Low Inhibition

HIPK4 55.5 Low Inhibition

MAP2K6 65.3 Low Inhibition

MELK 53.5 Low Inhibition

MLK3 52.7 Low Inhibition

PKR 57.1 Low Inhibition

PLK1 59.2 Low Inhibition

RSK3 53.6 Low Inhibition
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Accurate determination of a compound's kinase selectivity is crucial. Several commercially

available platforms are widely used for this purpose. Below are detailed methodologies for two

common assays.

KINOMEscan™ Assay Platform
The KINOMEscan™ platform is a competition binding assay used to quantify the interactions

between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds

to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated

to the kinase. A lower amount of bound kinase in the presence of the test compound indicates

stronger binding and higher inhibitory activity.[5]

Methodology:

Assay Components: The three main components are a DNA-tagged kinase, an immobilized

ligand, and the test compound.[5]

Competition Assay: The test compound is incubated with the kinase and the immobilized

ligand.

Quantification: The amount of kinase bound to the solid support is determined by qPCR of

the DNA tag.

Data Analysis: Results are typically reported as "percent of control," where the control is a

DMSO vehicle. A lower percentage indicates stronger inhibition. Dissociation constants (Kd)

can also be determined by running the assay with a range of compound concentrations.[5]

ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP

produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and any

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
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luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is

proportional to the amount of ADP generated and thus to the kinase activity.[6][7]

Methodology:

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a

multiwell plate.

ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and

consume the remaining ATP.[7]

ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added,

which contains an enzyme that converts ADP to ATP and the necessary components for the

luciferase reaction.

Luminescence Detection: The luminescence is measured using a plate reader.

Data Analysis: A decrease in luminescence in the presence of the test compound indicates

inhibition of kinase activity. IC50 values are determined by testing a range of compound

concentrations.

Signaling Pathway and Experimental Workflow
Visualizations
To further illustrate the context of AZD2858's activity and the process of its evaluation, the

following diagrams are provided.

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the inhibitory action

of AZD2858 on GSK-3β.

Caption: General experimental workflow for kinase selectivity profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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